molecular formula C14H23NO3 B2639736 tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate CAS No. 1793108-52-7

tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate

Cat. No.: B2639736
CAS No.: 1793108-52-7
M. Wt: 253.342
InChI Key: MZQDMBLLRIEPTM-UHFFFAOYSA-N
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Description

tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate is a piperidine derivative featuring both an allyl and a formyl group at the 4-position of the piperidine ring, protected by a tert-butyloxycarbonyl (Boc) group. This compound is of interest in organic synthesis, particularly in medicinal chemistry, where such scaffolds serve as intermediates for drug candidates. Its structural complexity allows for diverse reactivity, enabling modifications at the allyl or formyl groups for further functionalization .

Properties

IUPAC Name

tert-butyl 4-formyl-4-prop-2-enylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-5-6-14(11-16)7-9-15(10-8-14)12(17)18-13(2,3)4/h5,11H,1,6-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQDMBLLRIEPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-formylpiperidine-1-carboxylate with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The allyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Allyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: tert-Butyl 4-allyl-4-carboxypiperidine-1-carboxylate.

    Reduction: tert-Butyl 4-allyl-4-hydroxypiperidine-1-carboxylate.

    Substitution: Various substituted piperidine derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or agonist by binding to specific molecular targets such as enzymes or receptors. The formyl group can participate in nucleophilic addition reactions, while the allyl group can engage in electrophilic addition reactions, influencing the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Key Variations

The compound shares its core piperidine-Boc framework with several analogs, differing primarily in substituents at the 4-position. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (4-position) Molecular Formula Molecular Weight Similarity Score* Key Properties/Applications Reference
tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate Allyl, Formyl C₁₄H₂₃NO₃ 269.34 g/mol N/A Intermediate for drug synthesis
tert-Butyl 4-formylpiperidine-1-carboxylate Formyl C₁₁H₁₉NO₃ 213.27 g/mol 0.98 Aldehyde precursor for cross-coupling
1-Boc-4-Formyl-4-methylpiperidine Formyl, Methyl C₁₂H₂₁NO₃ 227.30 g/mol 0.98 Stabilized aldehyde for nucleophilic attack
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Amino, Pyridin-3-yl C₁₅H₂₃N₃O₂ 277.36 g/mol 0.85† Potential kinase inhibitor scaffold
tert-Butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate 2,4-Difluorobenzoyl C₁₇H₂₁F₂NO₃ 325.35 g/mol 0.78† Electrophilic aromatic substitution target

*Similarity scores (0–1 scale) based on structural overlap using shape/color metrics .
†Estimated based on substituent complexity.

Key Observations:
  • Functional Group Influence : The presence of an allyl group in the target compound introduces unsaturation, enabling Diels-Alder or thiol-ene reactions, unlike saturated analogs like 1-Boc-4-Formyl-4-methylpiperidine .
  • Reactivity : The formyl group allows for nucleophilic additions (e.g., Grignard reactions), similar to tert-Butyl 4-formylpiperidine-1-carboxylate, but steric hindrance from the allyl group may reduce reaction rates .
  • Safety Profiles : Compounds with aromatic substituents (e.g., pyridin-3-yl) often require stringent safety protocols (e.g., respiratory protection) compared to aliphatic derivatives .

Physicochemical Properties

  • Stability : The Boc group confers stability under basic conditions, while the allyl group may introduce sensitivity to oxidation or radical reactions .

Biological Activity

tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate, a compound within the piperidine class, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11_{11}H19_{19}NO3_3
  • Molecular Weight : 213.27 g/mol
  • CAS Number : 137076-22-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anti-Cancer Activity : Piperidine derivatives have shown promise in cancer therapy. For instance, compounds similar to tert-butyl 4-allyl-4-formylpiperidine have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of critical pathways like NF-κB signaling .
  • Cholinesterase Inhibition : Some piperidine derivatives exhibit significant cholinesterase inhibition, which is relevant for treating neurodegenerative diseases like Alzheimer's. The presence of specific substituents on the piperidine ring enhances this activity .
  • NLRP3 Inhibition : Recent studies have indicated that certain piperidine derivatives can inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This inhibition could lead to potential therapeutic applications in conditions characterized by chronic inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds.

Biological Activity Mechanism Reference
Cytotoxicity in cancer cellsInduction of apoptosis
Cholinesterase inhibitionEnhances neurotransmitter levels
NLRP3 inflammasome inhibitionReduces inflammatory cytokine release

Case Study 1: Anti-Cancer Efficacy

A study examined the cytotoxic effects of a series of piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that compounds with structural similarities to tert-butyl 4-allyl-4-formylpiperidine showed enhanced cytotoxicity compared to standard treatments like bleomycin. The study emphasized the importance of three-dimensional molecular structures for improved interaction with protein targets .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of piperidine derivatives in models of Alzheimer's disease. The compounds exhibited dual cholinesterase inhibition and antioxidant effects, suggesting a potential for mitigating neurodegeneration .

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